Doxofylline

Vue d'ensemble

Description

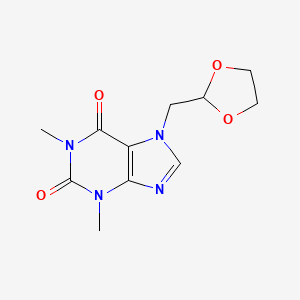

La doxofylline est un dérivé de la méthylxanthine principalement utilisé comme bronchodilatateur dans le traitement des maladies respiratoires chroniques telles que l’asthme et la bronchopneumopathie chronique obstructive (BPCO). Contrairement aux autres dérivés de la xanthine, la this compound possède un groupe dioxolanne en position 7, ce qui contribue à son profil pharmacologique unique .

Applications De Recherche Scientifique

Doxofylline has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of xanthine derivatives.

Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

Medicine: Extensively studied for its therapeutic potential in treating respiratory diseases. .

Industry: Used in the formulation of pharmaceutical products for respiratory therapy.

Mécanisme D'action

La doxofylline exerce ses effets principalement par l’inhibition des enzymes phosphodiestérases (PDE), ce qui entraîne une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc). Cela se traduit par une bronchodilatation et des effets anti-inflammatoires. Contrairement aux autres dérivés de la xanthine, la this compound ne se lie pas de manière significative aux récepteurs de l’adénosine, ce qui contribue à son meilleur profil de sécurité .

Analyse Biochimique

Biochemical Properties

Doxofylline plays a significant role in biochemical reactions by inhibiting the activity of the phosphodiesterase (PDE) enzyme. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and bronchodilation . Unlike other xanthines, this compound does not significantly bind to adenosine receptors, which accounts for its reduced stimulant effects . Additionally, this compound does not affect calcium influx and does not antagonize the actions of calcium channel blockers, which helps in reducing cardiac adverse reactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It attenuates bronchoconstriction and inflammatory actions in airway smooth muscle cells, leading to relaxation and reduced airway responsiveness . This compound also influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism . Inflammatory cells, such as mast cells, are also impacted by this compound, leading to decreased release of inflammatory mediators .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of phosphodiesterase activity, which increases cAMP levels and promotes smooth muscle relaxation . This compound’s lack of significant affinity for adenosine receptors differentiates it from other xanthines and contributes to its unique pharmacological profile . Additionally, this compound does not interfere with calcium influx, which helps in minimizing cardiac side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over extended periods. Long-term studies have shown that this compound significantly improves pulmonary function and reduces asthma events over a two-year period . The compound’s stability and lack of significant degradation contribute to its sustained efficacy in chronic treatment .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects on bronchoconstriction and inflammation. At therapeutic doses, this compound effectively attenuates bronchoconstriction and reduces inflammatory actions without significant adverse effects . At higher doses, this compound may cause toxic effects, including nausea, headache, and insomnia .

Metabolic Pathways

This compound undergoes hepatic metabolism, accounting for 90% of its total drug clearance . The primary metabolite identified is β-hydroxymethyltheophylline, which is detected in serum and urine after oral administration . Unlike theophylline, this compound does not interfere with cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4, reducing the risk of drug-drug interactions .

Transport and Distribution

This compound demonstrates a short distribution phase following intravenous administration and is distributed to all body compartments . It may be detected in breast milk and placenta, indicating its ability to cross biological barriers . The compound’s distribution is influenced by its methylxanthine structure, which facilitates its transport across cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase enzymes . The compound’s activity is not significantly influenced by targeting signals or post-translational modifications, allowing it to interact directly with its target enzymes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La doxofylline est synthétisée par un processus en plusieurs étapes à partir de la théophylline. Les étapes clés impliquent l’introduction d’un cycle dioxolanne dans la structure de la théophylline. La réaction implique généralement les étapes suivantes :

Alkylation : La théophylline est alkylée avec un agent alkylant approprié pour introduire le groupe dioxolanne.

Cyclisation : Le produit intermédiaire subit une cyclisation pour former le cycle dioxolanne.

Purification : Le produit final est purifié à l’aide de techniques standard telles que la recristallisation ou la chromatographie.

Méthodes de production industrielle

Dans les environnements industriels, la synthèse de la this compound est optimisée pour la production à grande échelle. Cela implique :

Traitement par lots : De grands réacteurs sont utilisés pour réaliser les réactions d’alkylation et de cyclisation.

Systèmes à flux continu : Pour une efficacité et un rendement plus élevés, des systèmes à flux continu peuvent être utilisés.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La doxofylline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de this compound.

Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire, en particulier au niveau des atomes d’azote du cycle xanthine.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Solvants : Les solvants courants incluent l’eau, l’éthanol et le diméthylsulfoxyde (DMSO).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés.

Applications de la recherche scientifique

La this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier le comportement des dérivés de la xanthine.

Biologie : Étudiée pour ses effets sur les voies de signalisation cellulaire et l’inhibition enzymatique.

Médecine : Étudiée de manière approfondie pour son potentiel thérapeutique dans le traitement des maladies respiratoires. .

Industrie : Utilisée dans la formulation de produits pharmaceutiques pour la thérapie respiratoire.

Comparaison Avec Des Composés Similaires

Composés similaires

Théophylline : Un autre dérivé de la xanthine utilisé comme bronchodilatateur. La doxofylline a un mécanisme d’action similaire mais avec moins d’effets secondaires.

Aminophylline : Un complexe de théophylline et d’éthylènediamine, utilisé pour des indications similaires.

Caféine : Un stimulant bien connu qui appartient également à la classe des xanthines.

Unicité de la this compound

La structure unique de la this compound, avec le groupe dioxolanne, lui confère un profil pharmacologique distinct. Elle a un meilleur profil de sécurité par rapport à la théophylline, avec moins d’effets secondaires cardiovasculaires et moins d’interactions avec d’autres médicaments .

Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à nous les poser !

Propriétés

IUPAC Name |

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXIGFIVGWUZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022968 | |

| Record name | Doxofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |

| Record name | SID49645880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells. | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69975-86-6 | |

| Record name | Doxofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXOFYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxofylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)

![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)

![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)